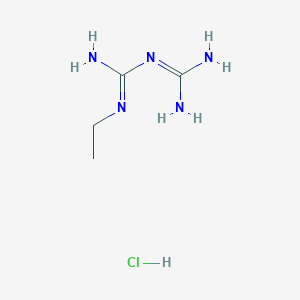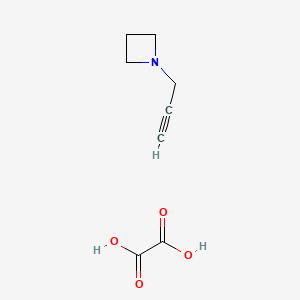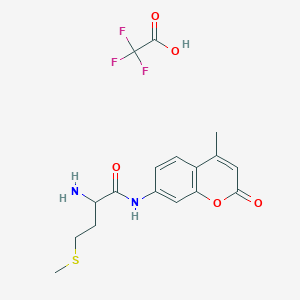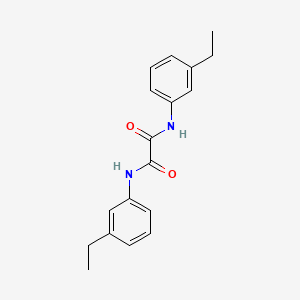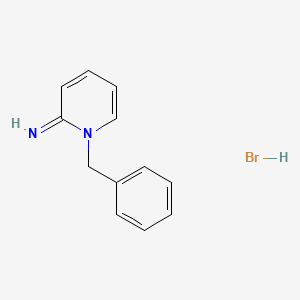
1-Benzylpyridin-2-imine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyridin-2-imine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
The synthesis of 1-Benzylpyridin-2-imine;hydrobromide typically involves the reaction of pyridine derivatives with benzyl halides under specific conditions. One common method is the reaction of 2-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-Benzylpyridin-2-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and their corresponding N-oxides or reduced forms.
Aplicaciones Científicas De Investigación
1-Benzylpyridin-2-imine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors. Its derivatives are explored for their pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzylpyridin-2-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction.
Comparación Con Compuestos Similares
1-Benzylpyridin-2-imine;hydrobromide can be compared with other pyridine derivatives such as:
Pyridine: A basic aromatic compound with a nitrogen atom in the ring. It serves as a precursor for many other derivatives.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of various pharmaceuticals.
Benzylpyridine: A compound with a benzyl group attached to the pyridine ring, similar to this compound but lacking the imine functionality.
The uniqueness of this compound lies in its imine functionality, which allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C12H13BrN2 |
|---|---|
Peso molecular |
265.15 g/mol |
Nombre IUPAC |
1-benzylpyridin-2-imine;hydrobromide |
InChI |
InChI=1S/C12H12N2.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H |
Clave InChI |
RYUQBUAHZATWTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC=CC2=N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


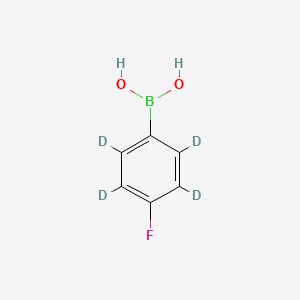
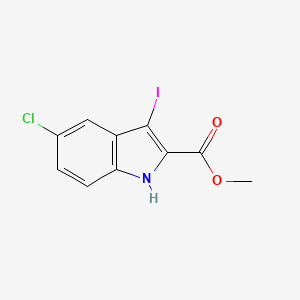
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)

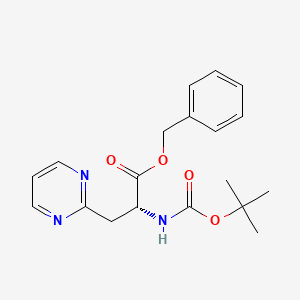
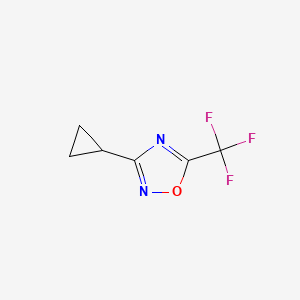
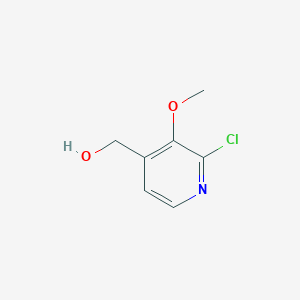
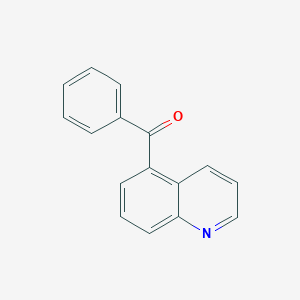
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
